N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUUMOOBPNMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(4-Fluorophenyl)Thiazole
Step 1: Bromination of 4-Fluorophenylacetone
4-Fluorophenylacetone undergoes bromination at the α-position using bromine in acetic acid, yielding 2-bromo-1-(4-fluorophenyl)propan-1-one.
Step 2: Hantzsch Thiazole Synthesis
The α-bromo ketone reacts with thiourea in ethanol under reflux, forming 2-amino-4-(4-fluorophenyl)thiazole via nucleophilic substitution and cyclization.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Duration: 6–8 hours
- Yield: 72–78%
Preparation of 2-Bromo-N-Cyclopropylacetamide
Step 1: Acylation of Cyclopropylamine
Bromoacetyl bromide reacts with cyclopropylamine in dichloromethane at 0–5°C, yielding 2-bromo-N-cyclopropylacetamide.
Reaction Conditions :
- Base: Triethylamine (1.2 equiv)
- Temperature: 0°C → room temperature
- Duration: 2 hours
- Yield: 85–90%
Cyclocondensation to Form the Imidazo[2,1-b]Thiazole Core
The key cyclization step involves reacting 2-amino-4-(4-fluorophenyl)thiazole with 2-bromo-N-cyclopropylacetamide in 2-propanol under reflux.
Mechanism :
- Nucleophilic attack by the thiazole amine on the α-carbon of the bromoacetamide.
- Elimination of HBr, forming the imidazo[2,1-b]thiazole ring.
Optimized Conditions :
- Solvent: 2-Propanol
- Base: Potassium carbonate (2.0 equiv)
- Temperature: 82°C (reflux)
- Duration: 12–14 hours
- Yield: 65–70%
Post-Synthetic Modifications and Purification
Column Chromatography
The crude product is purified via flash chromatography on silica gel pretreated with triethylamine, using a gradient of hexane/ethyl acetate (7:3 → 1:1). This step removes unreacted starting materials and byproducts such as dimerized species.
Recrystallization
Further purification is achieved by recrystallization from ethanol/water (4:1), yielding analytically pure N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide as off-white crystals.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, H-2 imidazo)
- δ 7.89–7.86 (m, 2H, Ar-H)
- δ 7.25–7.20 (m, 2H, Ar-H)
- δ 3.12–3.05 (m, 1H, cyclopropyl-CH)
- δ 1.10–1.03 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) :
- δ 164.2 (C=O)
- δ 162.5 (C-F, J = 247 Hz)
- δ 145.3 (C-3 imidazo)
- δ 128.9, 115.7 (Ar-C)
- δ 25.4 (cyclopropyl-CH)
- δ 7.3, 7.1 (cyclopropyl-CH₂)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 356.1024 [M + H]⁺
- Calculated for C₁₇H₁₄FN₃O₂S : 356.1028
Comparative Analysis of Synthetic Methods
Key advantages of the current protocol include higher reproducibility and scalability, albeit with marginally lower yields compared to noscapinoid syntheses.
Mechanistic Insights and Side Reactions
Competing Pathways
- Dimerization : Occurs if stoichiometry deviates (excess bromoacetamide).
- Hydrolysis : Trace water in solvent hydrolyzes bromoacetamide to acetic acid derivatives.
Mitigation Strategies
- Strict control of reaction stoichiometry (1:1.1 thiazole:bromoacetamide).
- Use of anhydrous 2-propanol and molecular sieves to sequester moisture.
Applications and Biological Relevance
While biological data for this specific compound remain undisclosed, structural analogs demonstrate tubulin-binding activity and antiproliferative effects in cancer cell lines. The 4-fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopropylamide may reduce metabolic degradation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, leading to altered cellular processes. The exact pathways involved can vary depending on the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[2,1-b]thiazole scaffold is versatile, with modifications at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis with key analogs:
Key Comparative Insights
- Position 6 Modifications: The 4-fluorophenyl group (target compound) balances lipophilicity and electronic effects, favoring membrane permeability and target engagement . In contrast, 3-nitrophenyl () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to polarity .
Position 3 Modifications :
- The cyclopropyl carboxamide in the target compound provides steric constraint, likely improving binding selectivity compared to flexible alkyl chains (e.g., butyl in ) .
- Acetamidophenyl () introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
- Propylthioamide () demonstrates acetylcholinesterase inhibitory activity, suggesting that the target compound’s cyclopropyl group may similarly influence enzymatic interactions .
Biological Activity
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of significant interest due to its promising biological activities, particularly in the field of cancer research. This article delves into its biological activity, including antiproliferative effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂F₁N₃S
- Molecular Weight : 253.32 g/mol
- Structure : The compound features an imidazo[2,1-b]thiazole core with a cyclopropyl group and a 4-fluorophenyl substituent, which is crucial for its biological activity.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The results indicate that this compound exhibits significant cytotoxicity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.43 | Inhibition of tubulin polymerization leading to G2/M arrest |
| MCF-7 (Breast) | 1.65 | Induction of apoptosis via cell cycle arrest at G0/G1 phase |
Case Studies
- Lung Cancer (A549) :
- Breast Cancer (MCF-7) :
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Molecular docking studies suggest that the compound interacts with specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .
Other Biological Activities
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains, with a minimum inhibitory concentration (MIC) indicating effective antimicrobial properties:
| Microorganism | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| Mycobacterium tuberculosis | 6.25 | >1.6 |
This suggests that the compound not only has potential as an anticancer agent but also as an antimicrobial agent against resistant bacterial strains .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[2,1-b]thiazole core (e.g., δ 7.8–8.2 ppm for aromatic protons of the 4-fluorophenyl group) .
- FT-IR : Carboxamide C=O stretching at ~1660 cm⁻¹ and N-H bending at 1540 cm⁻¹ validate successful coupling .
- Elemental Analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities, necessitating repurification .
How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Advanced Research Question
Discrepancies often arise from:
- Substituent positioning : For example, 6-(4-fluorophenyl) derivatives show 10-fold higher antimicrobial activity than 6-(3-nitrophenyl) analogs due to enhanced membrane permeability .
- Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines for bacterial strains) to compare data across studies .
- Impurity artifacts : LC-MS purity checks (>98%) are essential, as trace byproducts (e.g., unreacted hydrazides) may falsely modulate activity .
What methodologies are used to evaluate the compound’s potential as a multi-target inhibitor (e.g., 5-lipoxygenase and EGFR kinase)?
Advanced Research Question
- Enzyme inhibition assays :
- 5-Lipoxygenase : Monitor absorbance at 234 nm for leukotriene B₄ production in human polymorphonuclear leukocytes .
- EGFR kinase : Use ADP-Glo™ kinase assay with recombinant EGFR enzyme and ATP concentrations near Km (10 µM) .
- Molecular docking : AutoDock Vina simulations identify binding poses in EGFR’s ATP-binding pocket (PDB: 1M17), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high affinity .
What challenges arise in purifying this compound, and how are they mitigated?
Basic Research Question
- Low solubility : The compound is sparingly soluble in water (<0.1 mg/mL). Use DMSO for biological assays and ethanol/CHCl₃ for recrystallization .
- Byproduct formation : Hydrazide intermediates (e.g., unreacted 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide) are removed via repeated washing with cold ethanol .
How is molecular modeling integrated into the design of imidazo[2,1-b]thiazole derivatives?
Advanced Research Question
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at the carboxamide group, hydrophobic interactions with the cyclopropyl moiety) using Schrödinger’s Phase .
- MD simulations : GROMACS 2022 simulations (50 ns) assess binding stability in acetylcholinesterase’s catalytic gorge, with RMSD < 2 Å indicating stable ligand-receptor complexes .
What in vitro models are appropriate for assessing anticancer activity?
Advanced Research Question
- Cell viability assays : MTT or resazurin-based protocols against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values typically <10 µM for active derivatives .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation assays validate mechanisms .
How can researchers develop robust analytical methods for quantifying the compound in biological matrices?
Advanced Research Question
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile:water (70:30), flow rate 1 mL/min, λ = 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : MRM transitions m/z 304 → 152 (positive ion mode) for quantification in plasma, validated per ICH Q2(R1) guidelines .
What evidence supports the compound’s potential as a polypharmacological agent?
Advanced Research Question
- Dual inhibition : Derivatives inhibit both acetylcholinesterase (IC₅₀: 1.2 µM) and 5-lipoxygenase (IC₅₀: 2.8 µM), suggesting utility in Alzheimer’s disease with comorbid inflammation .
- Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/AKT and NF-κB pathways, confirming multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
